11-Dehydrosinulariolide is a marine-derived compound primarily isolated from the soft coral Sinularia flexibilis. This compound is classified as a cembranolide, a type of terpenoid known for its various bioactive properties. Research indicates that 11-dehydrosinulariolide exhibits significant anti-tumor, neuroprotective, and anti-inflammatory activities, making it a potential candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .
11-Dehydrosinulariolide is extracted from the soft coral Sinularia flexibilis, which thrives in marine environments. This compound belongs to the cembranolide class of terpenoids, characterized by a unique bicyclic structure that contributes to its biological activities. The classification of this compound can be summarized as follows:
The synthesis of 11-dehydrosinulariolide can be achieved through various methods, including extraction from natural sources and synthetic approaches. The primary method involves the isolation from cultured soft corals, utilizing organic solvents for extraction followed by purification techniques such as chromatography.
The molecular structure of 11-dehydrosinulariolide consists of a bicyclic framework typical of cembranolides, featuring multiple functional groups that contribute to its biological activity.
11-Dehydrosinulariolide participates in various chemical reactions that can alter its biological properties. Notably, it has been shown to induce cell cycle arrest and apoptosis in cancer cell lines through mitochondrial dysfunction and endoplasmic reticulum stress pathways.
The mechanism by which 11-dehydrosinulariolide exerts its effects involves multiple signaling pathways:
Research has demonstrated that exposure to varying concentrations of 11-dehydrosinulariolide results in dose-dependent cytotoxicity across different cancer cell lines, with IC50 values indicating significant growth inhibition.
Relevant data indicate that these properties enhance its potential for therapeutic applications while also necessitating careful handling during research and development .
11-Dehydrosinulariolide has garnered attention for its potential applications in:
Dehydrosinulariolide triggers apoptosis in SCLC cells (H1688 and H146 lines) through intrinsic caspase pathways. Treatment induces dose- and time-dependent activation of caspase-3 and caspase-7, evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP-1) – a hallmark of apoptosis execution. Pre-treatment with the caspase-3 inhibitor zDEVD-fmk significantly rescues cell viability, confirming caspase-dependency [1] [4].
Dehydrosinulariolide activates DNA damage response kinases ATM and CHK2, leading to accumulation of the tumor suppressor p53. Upregulated p53 transcriptionally activates the pro-apoptotic protein Bax, creating Bax/Bcl-2 imbalances that permeabilize mitochondrial membranes. This cascade is critical for initiating apoptosis, as demonstrated by Western blot analyses showing 2.5-fold increases in p53 and Bax in treated H1688 cells [1] [4].
Table 1: Key Apoptotic Proteins Modulated by Dehydrosinulariolide in SCLC
Protein | Function | Change | Downstream Effect |
---|---|---|---|
p53 | Tumor suppressor | Upregulated | Transcriptional activation of Bax |
Bax | Pro-apoptotic | Upregulated | Mitochondrial permeabilization |
Bcl-2 | Anti-apoptotic | Downregulated | Loss of mitochondrial protection |
Caspase-3 | Executioner caspase | Activated | PARP cleavage, DNA fragmentation |
Mitochondrial permeability shifts are central to dehydrosinulariolide-induced apoptosis. Loss of mitochondrial membrane potential (ΔΨm) precedes cytochrome c release into the cytosol, activating the apoptosome complex and downstream caspase-9. In H1688 cells, flow cytometry shows >60% ΔΨm dissipation within 24 hours of treatment, coinciding with cytochrome c translocation [4] [8].
Dehydrosinulariolide induces G2/M arrest in SCLC by activating the DNA damage checkpoint. ATM kinase phosphorylates CHK2, which inactivates CDC25 phosphatases, preventing CDK1/cyclin B complex activation required for mitotic entry. Flow cytometry reveals dose-dependent G2/M accumulation (25 μM: 28% arrested cells; 50 μM: 41%) [1] [4].
Table 2: Cell Cycle Effects of Dehydrosinulariolide in Cancer Models
Cell Line | Cell Type | Arrest Phase | Key Regulators | Arrest Magnitude |
---|---|---|---|---|
H1688 | SCLC | G2/M | p-ATM↑, p-CHK2↑ | 41% at 50 μM |
Ca9-22 | Oral SCC | G1/S | p21↑, cyclin D1↓ | 33% at 4 μg/mL |
A2058 | Melanoma | Sub-G1 | p27↑, cyclin B1↓ | Apoptosis dominant |
The compound upregulates phosphatase and tensin homolog (PTEN), suppressing PI3K/Akt survival signaling. Elevated PTEN dephosphorylates PIP3, reducing Akt phosphorylation (Ser473) by >50% in H1688 cells. This inhibits Akt-mediated pro-survival signals (e.g., MDM2 stabilization, Bad inactivation), amplifying apoptotic responses [1] [4].
In oral carcinoma (Ca9-22, CAL-27), dehydrosinulariolide activates endoplasmic reticulum (ER) stress-mediated apoptosis. Proteomic analyses identify >28 differentially expressed proteins, including:
ER stress unfolds via PERK/eIF2α/ATF4/CHOP and ATF6/CHOP branches. Salubrinal (eIF2α phosphatase inhibitor) pre-treatment reduces apoptosis by 65%, confirming ER stress dependency [2] [10].
Table 3: ER Stress-Related Proteins Modulated in Oral Cancer Cells
Protein | ER Stress Role | Change | Functional Consequence |
---|---|---|---|
GRP78 | Master chaperone | Upregulated | UPR initiation |
CHOP | Pro-apoptotic TF | Upregulated | Bim activation, Bcl-2 suppression |
ATF4 | Transcription factor | Upregulated | CHOP induction |
Calnexin | Glycoprotein folding | Upregulated | Misfolded protein retention |
PDI | Disulfide bond formation | Downregulated | Proteostasis collapse |
In A2058 melanoma cells, dehydrosinulariolide (6 μg/mL) enhances conventional chemotherapy through mitochondrial and ER stress co-activation:
Liposomal co-delivery with doxorubicin demonstrates synergistic cytotoxicity (Combination Index=0.42). Apoptosis rates increase 2-fold compared to single-agent liposomes due to dual stress pathway engagement, providing a rational combination strategy [6] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3